molecular formula C42H38N4O3 B12457354 4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)

4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)

Cat. No.: B12457354
M. Wt: 646.8 g/mol
InChI Key: GLHPURDXLQRKON-UHFFFAOYSA-N
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Description

4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by subsequent functionalization steps to introduce the phenyl and pentyloxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The phenyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. Examples include:

Uniqueness

What sets 4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of multiple phenyl groups and a pentyloxy substituent enhances its potential for diverse applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C42H38N4O3

Molecular Weight

646.8 g/mol

IUPAC Name

4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)-(4-pentoxyphenyl)methyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C42H38N4O3/c1-2-3-16-29-49-35-27-25-30(26-28-35)36(37-39(31-17-8-4-9-18-31)43-45(41(37)47)33-21-12-6-13-22-33)38-40(32-19-10-5-11-20-32)44-46(42(38)48)34-23-14-7-15-24-34/h4-15,17-28,36,43-44H,2-3,16,29H2,1H3

InChI Key

GLHPURDXLQRKON-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=C(NN(C5=O)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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